Conduritol D

Description

Properties

IUPAC Name |

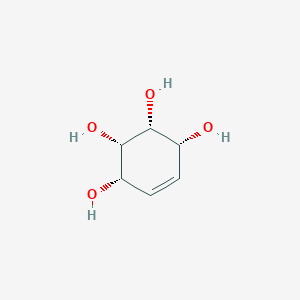

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454912 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4782-75-6 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Conduritol D can be synthesized from cis-cyclohexa-3,5-diene-1,2-diols, which are available through microbial oxidation of aromatic compounds. The conversion to 5-substituted conduritols D is achieved by catalytic osmylation . Another method involves the oxidation of oxabenzonorbornadiene followed by acetylation with acetic anhydride and pyridine or acetyl chloride and dichloromethane. The resulting exo-diacetate compound undergoes acid-catalyzed ring opening to produce benzoconduritol tetraacetates, which are then subjected to ammonolysis to furnish benzoconduritols C and D .

Industrial Production Methods: Industrial production of this compound typically involves the microbial oxidation of aromatic compounds followed by catalytic osmylation. This method is preferred due to its efficiency and the ability to produce homochiral intermediates .

Chemical Reactions Analysis

Types of Reactions: Conduritol D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding epoxides and peroxides. Reduction reactions can convert this compound into cyclohexanetetrol derivatives .

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound to form epoxy endoperoxides.

Reduction: Thiourea is used for the reduction of peroxide linkages in conduritol derivatives.

Substitution: Catalytic osmylation is employed for the substitution reactions to introduce hydroxyl groups.

Major Products: The major products formed from these reactions include epoxy endoperoxides, cyclohexanetetrol derivatives, and benzoconduritols .

Scientific Research Applications

Conduritol D and its derivatives have been extensively studied for their biological activities. They are valuable starting materials for the synthesis of biologically active compounds. Some of the notable applications include:

Mechanism of Action

Conduritol D exerts its effects primarily by inhibiting glycosidases. These enzymes are responsible for the hydrolytic cleavage of glycosidic bonds. This compound acts as a covalent inhibitor, modifying the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, including the regulation of glycoprotein glycan assembly and the potential treatment of diseases related to glycosidase dysfunction .

Comparison with Similar Compounds

Conduritol D belongs to a family of structurally related cyclohexene polyols, including Conduritols A, B, C, E, and F. Below is a comparative analysis of their structural, pharmacological, and toxicological profiles.

Structural and Crystallographic Properties

| Compound | Core Structure | Key Substituents | Crystallographic Space Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Conduritol A | Cyclohexene triol | Hydroxyl groups at C1, C2, C3 | Hexagonal (P6₁) | 146.14 |

| Conduritol B | Cyclohexene tetraol | Acetylated hydroxyl groups | Hexagonal (P6₁) | 314.29 (tetraacetate) |

| Conduritol C | Epoxide-functionalized | C5 methyl/bromo derivatives | Hexagonal (P6₁) | 162.14 (cis-epoxide) |

| This compound | Cyclohexene triol | Hydroxyl groups at C1, C2, C4 | Not reported | 146.14 |

| Conduritol F | Cyclohexene polyol | Multiple hydroxyl groups | Not reported | 178.14 |

- Key Observations :

- Conduritols A, B, and C share a hexagonal P6₁ space group, suggesting isostructural similarities .

- Conduritol B’s tetraacetate derivative enhances lipophilicity, improving intestinal absorption (0.9899 HIA) but introducing reproductive toxicity .

- This compound lacks crystallographic data, highlighting a gap in structural characterization compared to A–C .

Pharmacological and Binding Affinity Profiles

Antidiabetic Activity and Insulin Receptor Binding

| Compound | Docking Energy (kcal/mol) | Key Binding Residues | α-Glucosidase Inhibition (IC₅₀) |

|---|---|---|---|

| Conduritol A | −5.2 | Val 377, Glu 438 | Not reported |

| Conduritol B | −5.7 | Lys 433, Cys 435 | Not reported |

| This compound | −5.6 | Val 377, Ala 466 | Not reported |

| Conduritol F | Not reported | Not applicable | 86 μM (vs. 430 μM for acarbose) |

- Key Observations :

ADMET and Toxicity Profiles

| Property | Conduritol A | Conduritol B Tetraacetate | Conduritol C cis-Epoxide | This compound |

|---|---|---|---|---|

| Human Intestinal Absorption (HIA) | 0.9305 | 0.9899 | 0.6488 | 0.9305 |

| Blood-Brain Barrier Penetration | 0.5000 | 0.9473 | 0.5337 | 0.5000 |

| Toxicity | Mutagenic | Reproductive | Irritating | Tumorigenic |

- Key Observations :

Structural Analogs and Optimization

To mitigate toxicity, this compound analogs were designed by introducing O₂⁻ side chains, resulting in:

Biological Activity

Conduritol D is a cyclitol derivative known for its biological activities, particularly as an inhibitor of glycosidases. This compound has attracted attention due to its potential therapeutic applications in various diseases, including lysosomal storage disorders like Gaucher disease (GD) and neurodegenerative conditions such as Parkinson's disease (PD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.

This compound functions primarily as an inhibitor of β-glucocerebrosidase (GBA), an enzyme crucial for the breakdown of glucocerebrosides. Inhibition of GBA leads to the accumulation of glucocerebrosides, resulting in cellular dysfunction associated with GD and PD. The compound acts by covalently binding to the active site of GBA, effectively inactivating it. This mechanism is similar to that of other conduritol derivatives, such as Conduritol B epoxide (CBE), which has been extensively studied for its role in creating models for these diseases .

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory effects on GBA activity. A study utilizing activity-based protein profiling (ABPP) demonstrated that this compound selectively targets GBA in both cultured cells and animal models. The concentration-dependent inhibition was observed, with varying degrees of enzyme inactivation based on exposure time and dosage .

| Study | Model | Concentration | Duration | Effect on GBA Activity |

|---|---|---|---|---|

| Study 1 | Mice | 37.5 mg/kg | 17 days | Significant reduction |

| Study 2 | Zebrafish | 0.001–100 µM | 2 days | Moderate reduction |

| Study 3 | Cultured Cells | 0.5 mM | 14 days | Complete inhibition |

Case Studies

- Gaucher Disease Models : In vivo studies using mouse models have shown that administration of this compound leads to phenotypic manifestations similar to those seen in GD. Mice treated with varying doses exhibited symptoms such as splenomegaly and bone abnormalities, which are characteristic of the disease .

- Neurodegenerative Disease Models : Research involving neuronal cultures has indicated that this compound can induce neurodegenerative changes when GBA activity is inhibited. These changes include altered lysosomal function and increased oxidative stress markers, suggesting a potential role for this compound in studying PD pathology .

- Antitumor Activity : Some derivatives of conduritols have demonstrated antileukemic properties. In vitro studies have reported that certain conduritol derivatives can inhibit cancer cell proliferation, indicating a broader scope of biological activity beyond glycosidase inhibition .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic implications:

- Lysosomal Storage Disorders : As an inhibitor of GBA, it could be used to develop models for studying GD and testing potential therapies.

- Neurodegenerative Diseases : Its ability to induce cellular changes associated with PD may provide insights into disease mechanisms and lead to new treatment strategies.

- Cancer Therapy : The antileukemic properties observed in some conduritol derivatives suggest potential applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.